5-(1,1,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid
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Overview
Description
5-(1,1,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative. This compound is characterized by the presence of a tetrafluoroethyl group attached to the pyridine ring, which imparts unique chemical and physical properties. The molecular formula of this compound is C8H5F4NO2, and it has a molecular weight of 223.1 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloropyridine with tetrafluoroethylene in the presence of a suitable catalyst, followed by oxidation to form the carboxylic acid . The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain high-purity 5-(1,1,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
5-(1,1,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms in the tetrafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the tetrafluoroethyl moiety .
Scientific Research Applications
5-(1,1,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 5-(1,1,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The presence of the tetrafluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with a single fluorine atom.
3,5-Difluoropyridine: Contains two fluorine atoms at different positions on the pyridine ring.
Pentafluoropyridine: A highly fluorinated pyridine with five fluorine atoms.
Uniqueness
5-(1,1,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical and physical properties compared to other fluorinated pyridines. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
2408974-29-6 |
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Molecular Formula |
C8H5F4NO2 |
Molecular Weight |
223.1 |
Purity |
95 |
Origin of Product |
United States |
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